Endothelin-2 (human, canine);Human endothelin-2
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Overview
Description
Endothelin-2 is a vasoactive peptide composed of 21 amino acids. It is part of the endothelin family, which includes endothelin-1 and endothelin-3. Endothelin-2 is encoded by the EDN2 gene in humans and is primarily produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It binds to G-protein-linked transmembrane receptors, specifically endothelin A receptor and endothelin B receptor, and exhibits strong vasoconstrictor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Endothelin-2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection reagents like TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods: Industrial production of endothelin-2 involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process requires stringent quality control measures to ensure the purity and activity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Endothelin-2 undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between cysteine residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Amino acid substitutions can be introduced during synthesis to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of protected amino acid derivatives during SPPS.
Major Products:
Oxidation: Formation of the native disulfide-bridged endothelin-2.
Reduction: Linearized endothelin-2 with free thiol groups.
Substitution: Modified endothelin-2 analogs with altered biological activity.
Scientific Research Applications
Endothelin-2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in cell signaling, vasoconstriction, and chemotaxis of immune cells.
Industry: Utilized in the development of endothelin receptor antagonists for therapeutic purposes.
Mechanism of Action
Endothelin-2 exerts its effects by binding to endothelin A receptor and endothelin B receptor, which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways that lead to vasoconstriction, increased intracellular calcium levels, and modulation of immune cell behavior. The peptide’s strong vasoconstrictor activity is mediated through the activation of phospholipase C, which generates inositol triphosphate and diacylglycerol, leading to calcium release from intracellular stores .
Comparison with Similar Compounds
Endothelin-1: Shares high sequence homology with endothelin-2 but differs in two amino acids. It is the most potent vasoconstrictor among the endothelins.
Endothelin-3: Also part of the endothelin family, with distinct tissue distribution and biological functions.
Uniqueness of Endothelin-2: Endothelin-2 is unique due to its specific expression in certain tissues like the kidney and its role in modulating immune cell behavior. Unlike endothelin-1, which is ubiquitously expressed, endothelin-2 has a more restricted expression pattern, making it a valuable target for tissue-specific therapeutic interventions .
Properties
IUPAC Name |
3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFJHYIHIKEBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H160N26O32S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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